molecular formula C8H11NO2S B590191 (5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate CAS No. 154750-32-0

(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate

Cat. No.: B590191
CAS No.: 154750-32-0
M. Wt: 185.241
InChI Key: BRZWOCZJEJQMDT-UHFFFAOYSA-N
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Description

3-thiocyanatomethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a thiocyanatomethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a member of thiocyanates.

Properties

CAS No.

154750-32-0

Molecular Formula

C8H11NO2S

Molecular Weight

185.241

IUPAC Name

(5,5-dimethyl-2-oxooxolan-3-yl)methyl thiocyanate

InChI

InChI=1S/C8H11NO2S/c1-8(2)3-6(4-12-5-9)7(10)11-8/h6H,3-4H2,1-2H3

InChI Key

BRZWOCZJEJQMDT-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)CSC#N)C

Synonyms

5,5-DIMETHYL-3-(THIOCYANATOMETHYL)DIHYDRO-2[3H]-FURANONE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate
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(5,5-Dimethyl-2-oxooxolan-3-yl)methyl thiocyanate
Reactant of Route 6
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